1,3-Thiazol-2-ylmethyl methanesulfonate
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Overview
Description
1,3-Thiazol-2-ylmethyl methanesulfonate is an organic compound with the molecular formula C5H7NO3S2. It is a derivative of methanesulfonic acid and thiazole, and it is known for its applications in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Thiazol-2-ylmethyl methanesulfonate can be synthesized through the reaction of methanesulfonic acid with thiazol-2-ylmethanol. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process. Common dehydrating agents include thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of methanesulfonic acid thiazol-2-ylmethyl ester often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
1,3-Thiazol-2-ylmethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Methanesulfonic acid derivatives.
Reduction: Thiazol-2-ylmethanol.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1,3-Thiazol-2-ylmethyl methanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methanesulfonic acid thiazol-2-ylmethyl ester involves its ability to act as an electrophile in chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of various products. The thiazole ring provides additional reactivity, allowing for diverse chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid methyl ester
- Thiazol-2-ylmethanol
Uniqueness
1,3-Thiazol-2-ylmethyl methanesulfonate is unique due to the presence of both the methanesulfonic acid and thiazole moieties. This combination imparts distinct chemical properties, making it a versatile reagent in organic synthesis and industrial applications .
Properties
Molecular Formula |
C5H7NO3S2 |
---|---|
Molecular Weight |
193.2 g/mol |
IUPAC Name |
1,3-thiazol-2-ylmethyl methanesulfonate |
InChI |
InChI=1S/C5H7NO3S2/c1-11(7,8)9-4-5-6-2-3-10-5/h2-3H,4H2,1H3 |
InChI Key |
ZWUZXULMZBZFHY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=NC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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